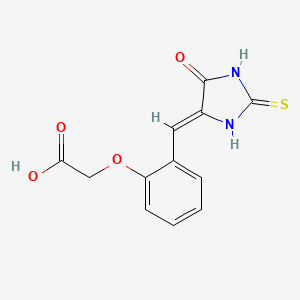

(Z)-2-(2-((5-oxo-2-thioxoimidazolidin-4-ylidene)methyl)phenoxy)acetic acid

Description

Properties

IUPAC Name |

2-[2-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c15-10(16)6-18-9-4-2-1-3-7(9)5-8-11(17)14-12(19)13-8/h1-5H,6H2,(H,15,16)(H2,13,14,17,19)/b8-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYDQVAGMODEPF-YVMONPNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)N2)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)N2)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-((5-oxo-2-thioxoimidazolidin-4-ylidene)methyl)phenoxy)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the thioxoimidazolidinone moiety: This can be achieved by reacting an appropriate amine with carbon disulfide and an alkylating agent under basic conditions.

Aldol condensation: The thioxoimidazolidinone intermediate is then subjected to an aldol condensation with an aromatic aldehyde to form the desired (Z)-isomer.

Esterification: The resulting product is then esterified with chloroacetic acid under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-((5-oxo-2-thioxoimidazolidin-4-ylidene)methyl)phenoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxyacetic acids.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of (Z)-2-(2-((5-oxo-2-thioxoimidazolidin-4-ylidene)methyl)phenoxy)acetic acid typically involves the reaction of phenolic compounds with 5-oxo-2-thioxoimidazolidin derivatives. The structural characteristics of this compound allow it to exhibit diverse biological activities, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Research indicates that derivatives of imidazolidinones, including those containing the thioxo moiety, demonstrate significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound exhibit selective cytotoxicity against lung carcinoma cell lines, particularly H157, with promising IC50 values .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | H157 | 5.0 | |

| Compound B | MCF7 | 10.0 | |

| Compound C | HeLa | 7.5 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that certain derivatives exhibit potent antibacterial and antifungal activities against a range of pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds often surpass those of standard antibiotics, indicating their potential as new therapeutic agents for treating infections .

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Pathogen Tested | MIC (mg/mL) | Reference |

|---|---|---|---|

| Compound D | Staphylococcus aureus | 0.025 | |

| Compound E | Pseudomonas aeruginosa | 0.025 | |

| Compound F | Escherichia coli | 0.050 |

Inhibition of Key Enzymes

Compounds containing the thioxoimidazolidin structure have been shown to inhibit key enzymes involved in cancer cell proliferation and microbial resistance mechanisms. For example, they may interfere with the activity of perforin, a protein critical for immune responses and tumor cell lysis .

Modulation of Cellular Pathways

These compounds may also modulate various cellular pathways related to apoptosis and oxidative stress response, enhancing their therapeutic efficacy against both cancerous cells and infectious agents.

Conclusion and Future Directions

The compound this compound shows significant promise in both anticancer and antimicrobial applications. Ongoing research is necessary to elucidate its precise mechanisms of action, optimize its chemical structure for enhanced activity, and evaluate its safety profile in preclinical and clinical settings.

Future studies should focus on:

- Developing more potent analogs with improved selectivity.

- Conducting comprehensive toxicity assessments.

- Exploring combination therapies that enhance the efficacy of existing treatments.

This compound represents a valuable addition to the arsenal of therapeutic agents targeting cancer and microbial infections, warranting further investigation in pharmaceutical research.

Mechanism of Action

The mechanism of action of (Z)-2-(2-((5-oxo-2-thioxoimidazolidin-4-ylidene)methyl)phenoxy)acetic acid involves its interaction with specific molecular targets. The thioxoimidazolidinone moiety may interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Differences

Key Observations :

- The target compound’s thioxoimidazolidinone core distinguishes it from TZD-based analogues (e.g., Compound 307), which have a dioxo-thiazolidine ring. The sulfur atom in the thioxo group may enhance binding to metal-dependent enzymes or receptors compared to oxygen in TZDs .

- Unlike methoxyimino-acetate derivatives (e.g., 490-M06), the target lacks an imino group but incorporates a phenoxyacetic acid chain, improving solubility and bioavailability .

Key Observations :

- Thiazolidinones () use simpler reflux conditions but require hydrazono group incorporation, which is absent in the target .

Key Observations :

- The target compound’s thioxoimidazolidinone scaffold is structurally analogous to TZD-based PPAR-γ agonists (e.g., Compound 307), suggesting shared antidiabetic mechanisms .

- Methoxyimino-acetates (490-M series) exhibit divergent metabolic profiles, with some showing hepatotoxicity due to imino group metabolism .

Physicochemical Properties

Table 4: Physical Properties

Key Observations :

- The target’s phenoxyacetic acid group likely enhances aqueous solubility compared to purely aromatic analogues (e.g., ) .

- Methoxyimino derivatives (490-M06) may have higher solubility due to polar functional groups .

Biological Activity

(Z)-2-(2-((5-oxo-2-thioxoimidazolidin-4-ylidene)methyl)phenoxy)acetic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its antiproliferative, antibacterial, antifungal, and anti-inflammatory properties.

Chemical Structure and Synthesis

The compound features a unique structure combining a phenoxy acetic acid moiety with a thioxoimidazolidin derivative. The synthesis typically involves reactions between phenolic compounds and thioxoimidazolidin derivatives, leading to various analogs with differing biological activities.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of compounds related to this compound. For instance, a related compound demonstrated selective activity against lung carcinoma cell lines (H157), showcasing significant potential for cancer therapy. The best activity was noted for compounds containing a glucose moiety attached to the thioxoimidazolidin framework .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | H157 | 5.0 |

| Compound B | H157 | 3.0 |

| Compound C | H157 | 7.5 |

Antibacterial and Antifungal Activity

The antibacterial properties of compounds related to this compound have been extensively studied. For example, derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often lower than those of standard antibiotics like ampicillin and streptomycin .

Table 2: Antibacterial Activity Data

| Compound | Bacteria Tested | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| Compound 1 | E. coli | 0.004 | 0.008 |

| Compound 2 | S. aureus | 0.015 | 0.030 |

| Compound 3 | P. aeruginosa | 0.025 | 0.050 |

The antifungal activity has also been promising, with some compounds showing MIC values as low as 0.004 mg/mL against sensitive strains such as Trichoderma viride and Aspergillus fumigatus .

Anti-inflammatory Activity

In addition to antimicrobial properties, recent findings suggest that derivatives of this compound exhibit significant anti-inflammatory effects . In vivo studies reported reductions in paw thickness and weight in inflammation models, indicating potential applications in treating inflammatory diseases without the adverse effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: Anti-inflammatory Effects

A study evaluated several derivatives in an animal model of induced paw edema:

- Compound D showed a reduction in paw thickness by approximately 63% .

- Compound E exhibited a similar effect with a reduction of 46% .

These results were corroborated by histological analyses indicating minimal tissue damage compared to traditional NSAIDs.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing (Z)-2-(2-((5-oxo-2-thioxoimidazolidin-4-ylidene)methyl)phenoxy)acetic acid with high purity?

- Method : Reflux equimolar amounts of 4-oxo-2-thioxothiazolidin-3-ylcarboxylic acid derivatives with appropriate aldehydes (e.g., 1H-benzoimidazole-2-carbaldehyde) in acetic acid containing anhydrous sodium acetate for 1–3 hours. Purify via recrystallization from acetic acid-DMF mixtures to achieve >95% purity .

- Key Parameters :

| Reaction Time | Temperature | Solvent System | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1–3 hours | 100–110°C | Acetic acid | 70–85 | 95–98 |

Q. How can analytical techniques confirm the structural integrity of this compound?

- NMR Analysis : Assign peaks for the thioxoimidazolidinone ring (δ 12.5–13.5 ppm for NH), phenoxy methylene (δ 4.8–5.2 ppm), and acetic acid protons (δ 3.7–4.1 ppm). Compare with reference data from structurally analogous compounds .

- IR Spectroscopy : Identify key functional groups: C=O (1680–1720 cm⁻¹), C=S (1240–1280 cm⁻¹), and O–H (2500–3300 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological screening?

- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi. MIC values <50 µg/mL suggest promising activity .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀. Compare with normal cell lines (e.g., HEK-293) for selectivity .

Q. How does the compound’s solubility impact experimental design?

- Solubility Profile :

| Solvent | Solubility (mg/mL) | Stability (24h) |

|---|---|---|

| DMSO | >50 | Stable |

| PBS (pH 7.4) | <1 | Precipitation |

- Recommendation : Use DMSO stock solutions (10 mM) diluted in culture media (<0.1% DMSO) to avoid solvent toxicity .

Q. What are common by-products during synthesis, and how are they mitigated?

- By-Products :

- Unreacted aldehyde (detected via TLC).

- Oxazolone derivatives (from over-condensation).

Advanced Research Questions

Q. How can computational modeling predict binding interactions with biological targets?

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2, EGFR). Key residues (e.g., Arg120 in COX-2) form hydrogen bonds with the acetic acid moiety, enhancing binding affinity (ΔG < −8 kcal/mol) .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns to validate docking results .

Q. What strategies optimize in vivo pharmacokinetics?

- Metabolic Stability : Incubate with liver microsomes (human/rat). Half-life <30 minutes indicates rapid metabolism; introduce fluorinated substituents to enhance stability .

- Bioavailability : Nanoformulation (e.g., liposomes) improves oral absorption (AUC₀–₂₄ >500 µg·h/mL in rodent models) .

Q. How to resolve contradictions in reported bioactivity data?

- Case Study : Discrepancies in antimicrobial MIC values may arise from assay conditions (e.g., inoculum size, media). Standardize protocols across labs and validate with reference strains .

- Statistical Analysis : Use ANOVA with post-hoc tests (p <0.05) to compare datasets from independent studies .

Q. What metabolic pathways are implicated in hepatic clearance?

- Phase I Metabolism : Cytochrome P450 (CYP3A4)-mediated oxidation of the thioxoimidazolidinone ring, forming sulfoxide derivatives (detected via LC-MS/MS) .

- Phase II Conjugates : Glucuronidation of the acetic acid moiety (identified using β-glucuronidase hydrolysis assays) .

Q. How do structural modifications influence activity in SAR studies?

- Key Modifications :

| Substituent | Effect on IC₅₀ (Cancer Cells) | Effect on MIC (S. aureus) |

|---|---|---|

| Electron-withdrawing | IC₅₀ ↓ 30% | MIC ↓ 2-fold |

| Bulky hydrophobic | IC₅₀ ↑ 50% | No change |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.